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Introduction
Albaconazole (formerly UR-9825) is a second-generation, orally bioavailable triazole antifungal

agent that has demonstrated potent, broad-spectrum activity against a wide range of

pathogenic fungi.[1] Developed as a potential successor to first-generation azoles like

fluconazole and itraconazole, albaconazole exhibits high in vitro potency against yeasts,

dermatophytes, and various filamentous fungi, including species resistant to existing therapies.

[2][3] Its pharmacological profile is characterized by excellent oral bioavailability and a long

half-life, which allows for less frequent dosing schedules, such as once-weekly administration.

[1][4] Preclinical and Phase I/II clinical trials have evaluated its efficacy in animal models of

systemic mycoses and for clinical indications such as onychomycosis, tinea pedis, and

vulvovaginal candidiasis. This document provides a comprehensive technical overview of

albaconazole's antifungal properties, mechanism of action, and the experimental

methodologies used to characterize its activity.

Mechanism of Action
Like other triazole antifungals, albaconazole's primary mechanism of action is the disruption of

the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome

P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This

enzyme is a critical component of the ergosterol biosynthesis pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b564738?utm_src=pdf-interest
https://www.researchgate.net/publication/289194778_Overview_of_albaconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027234/
https://pubs.acs.org/doi/10.1021/ml300429p
https://www.researchgate.net/publication/289194778_Overview_of_albaconazole
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Albaconazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane

fluidity, permeability, and the function of membrane-bound proteins. By inhibiting lanosterol

14α-demethylase, albaconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-

8,14,24-trienol, a key step in ergosterol production. This blockade leads to two primary

antifungal effects:

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural

integrity and function of the fungal cell membrane.

Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of methylated sterol

precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane

function.

This disruption ultimately results in the inhibition of fungal growth and replication, exerting a

fungistatic or, in some cases, fungicidal effect.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Albaconazole.

In Vitro Antifungal Spectrum
Albaconazole has demonstrated potent in vitro activity against a broad array of fungal

pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is often superior

to that of fluconazole and itraconazole, particularly against less susceptible species and

resistant isolates.

Activity Against Pathogenic Yeasts
Albaconazole shows excellent activity against Candida species, including those with decreased

susceptibility to fluconazole, such as C. glabrata and C. krusei. It is also highly potent against

Cryptococcus neoformans.
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Fungal
Species

No. of
Isolates

Drug
MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

MIC
Range
(µg/mL)

Referenc
e

Candida

albicans
283

Albaconaz

ole
≤0.0002 ≤0.0002 -

Fluconazol

e
0.2 4 -

Itraconazol

e
0.03 0.25 -

C. albicans

(FLC-R)
1

Albaconaz

ole
- - 0.5

Fluconazol

e
- - >64

Candida

glabrata
283

Albaconaz

ole
0.06 0.12 -

Fluconazol

e
8 32 -

Itraconazol

e
0.5 1 -

Candida

krusei
283

Albaconaz

ole
0.015 0.06 -

Fluconazol

e
32 64 -

Itraconazol

e
0.25 0.25 -

Candida

parapsilosi

s

283
Albaconaz

ole
≤0.0002 ≤0.0002 -

Fluconazol

e
1 2 -
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Itraconazol

e
0.03 0.06 -

Candida

tropicalis
283

Albaconaz

ole
≤0.0002 0.03 -

Fluconazol

e
0.5 8 -

Itraconazol

e
0.06 0.12 -

Cryptococc

us

neoforman

s

12
Albaconaz

ole
- -

≤0.0012 -

1.25

Fluconazol

e
- -

MIC for

one isolate

was 64

Activity Against Filamentous Fungi (Molds)
Albaconazole is active against clinically important molds, including Aspergillus fumigatus and

emerging pathogens like Scedosporium species. Notably, it retains activity against

itraconazole-resistant A. fumigatus isolates.

Fungal
Species

No. of Isolates Drug
Geometric
Mean MIC
(µg/mL)

Reference

Aspergillus

fumigatus
190 Albaconazole 0.16

Voriconazole 0.17

Itraconazole 1.0

Amphotericin B 2.0
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Activity Against Dermatophytes
The drug demonstrates high potency against a wide range of dermatophytes responsible for

superficial fungal infections.

Fungal Group No. of Strains Drug MIC₉₀ (µg/mL) Reference

Dermatophytes 508 Albaconazole 0.25

(Epidermophyton

, Microsporum,

Trichophyton)

Voriconazole 0.25

Terbinafine 0.06

Itraconazole 0.5

Fluconazole 32

In Vivo Efficacy
The in vitro potency of albaconazole translates to significant efficacy in various animal models

of fungal disease, demonstrating its potential for treating both systemic and localized infections.
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Infection
Model

Animal Pathogen
Treatment
Regimen

Key
Outcomes

Reference

Systemic

Candidiasis
Mice Candida spp. Not specified

87% survival

at day 13 vs.

0% in control

group.

Vaginal

Candidiasis
Mice

C. albicans

(FLC-R)

20 mg/kg/day

(oral)

Significantly

reduced

vaginal fungal

load

compared to

vehicle

control and

fluconazole

(20 mg/kg).

Cryptococcal

Meningitis
Rabbit

C.

neoformans
Not specified

Therapeutic

activity was

found to be

similar to

fluconazole.

Disseminated

Scedosporios

is

Rabbit S. prolificans
50 mg/kg/day

(oral)

100%

survival vs.

0% in control;

significantly

reduced

tissue burden

in spleen,

kidneys, liver,

lungs, and

brain.

Experimental Protocols
Standardized methodologies are crucial for evaluating the antifungal activity of novel

compounds like albaconazole. Key protocols include in vitro susceptibility testing and in vivo
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efficacy models.

Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Animal Acclimatization

Immunosuppression
(e.g., cyclophosphamide)

Pathogen Inoculation
(e.g., intravenous, intravaginal)

Randomization into Groups
(Treatment, Vehicle Control)

Drug Administration
(Oral Gavage, IV)

Daily Monitoring
(Clinical Score, Body Weight)

Endpoint Determination

Survival Analysis
(Kaplan-Meier)

Tissue Harvest for
Fungal Burden (CFU)

Click to download full resolution via product page

Caption: Generalized experimental workflow for an in vivo antifungal efficacy study.

In Vitro Susceptibility Testing: Broth Microdilution
In vitro antifungal susceptibility is typically determined using the broth microdilution method

according to the guidelines established by the Clinical and Laboratory Standards Institute

(CLSI), such as the M38-A2 standard for filamentous fungi.

Protocol Outline:

Antifungal Agent Preparation: Albaconazole powder is dissolved in dimethyl sulfoxide

(DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in

RPMI 1640 medium to achieve the final desired concentrations.
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Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g.,

Sabouraud dextrose agar). A suspension of conidia or yeast cells is prepared in sterile saline

and adjusted spectrophotometrically to a standardized concentration. This suspension is

further diluted in RPMI medium to the final working inoculum density.

Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to

respective wells. An equal volume (100 µL) of the standardized fungal inoculum is then

added to each well.

Controls: Each assay includes a drug-free well for organism growth control and a media-only

well for sterility control. Quality control is maintained by testing reference strains (e.g.,

Candida parapsilosis ATCC 22019) with known MIC values.

Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts,

longer for some molds).

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent

that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles)

compared to the drug-free control well. This is typically determined by visual inspection or

using a spectrophotometric plate reader.

In Vivo Efficacy Models
Murine Model of Vaginal Candidiasis: This model evaluates the efficacy of antifungals against

localized mucosal infections.

Animals: Oophorectomized or pseudoestrous female mice are used, as estrogen promotes

vaginal candidiasis.

Infection: Mice are inoculated intravaginally with a suspension of Candida albicans.

Treatment: Albaconazole is administered orally via gavage at various doses (e.g., 20 mg/kg)

once or twice daily for a set duration (e.g., five consecutive days).

Endpoint: Efficacy is measured by quantifying the fungal burden in the vagina. Vaginal

lavage is performed, and colony-forming units (CFU) are counted by plating serial dilutions. A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant reduction in CFU compared to the vehicle-treated control group indicates drug

efficacy.

Rabbit Model of Cryptococcal Meningitis: This model is used to assess drug efficacy against

central nervous system infections.

Animals: New Zealand White rabbits are typically used. Immunosuppression (e.g., with

corticosteroids) is induced to establish a robust infection.

Infection: A standardized inoculum of Cryptococcus neoformans is injected directly into the

cisterna magna.

Treatment: Drug therapy (albaconazole or a comparator like fluconazole) is initiated post-

infection.

Endpoint: The primary outcome is the reduction of fungal burden in the cerebrospinal fluid

(CSF) and brain tissue, measured in CFU/mL or CFU/gram of tissue, respectively.

Rabbit Model of Disseminated Scedosporiosis: This model assesses efficacy against a

systemic infection caused by an often drug-resistant mold.

Animals: Immunocompetent rabbits are used to model infections that can also occur in non-

neutropenic hosts.

Infection: Infection is established by intravenous injection of Scedosporium prolificans

conidia.

Treatment: Oral albaconazole is administered daily for a period such as 10 days, starting 24

hours post-challenge.

Endpoints: Efficacy is evaluated based on survival rates over the course of the experiment

and the residual fungal burden (CFU/gram) in target organs (spleen, kidneys, liver, lungs,

brain) at the end of the study.

Fungal Stress Response and Resistance
While albaconazole is potent, the potential for resistance development is a key consideration

for any antifungal. Fungi can adapt to the stress induced by azoles through several
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mechanisms, which are often regulated by complex signaling pathways. Key pathways

involved in stress adaptation and drug tolerance include the Protein Kinase C (PKC) cell wall

integrity pathway, the calcineurin pathway, and the molecular chaperone Hsp90. These

pathways can regulate cell wall remodeling, the upregulation of drug efflux pumps, and other

adaptive responses that allow the fungus to survive in the presence of the drug.
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Caption: Key signaling pathways involved in fungal response to azole-induced stress.

Conclusion
Albaconazole is a potent, second-generation triazole with a broad spectrum of antifungal

activity. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is highly

effective against a wide range of yeasts, molds, and dermatophytes. Extensive in vitro data,

summarized herein, establish its superiority over older azoles against many clinically relevant
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species, including some drug-resistant strains. This in vitro potency is substantiated by robust

efficacy in diverse and challenging animal models of both systemic and localized fungal

infections. The detailed experimental protocols provide a framework for the continued

evaluation of albaconazole and other novel antifungal candidates. Collectively, the data

underscore albaconazole's potential as a valuable therapeutic option for the treatment of a

variety of fungal diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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